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Compound of Interest

Compound Name: 4-bromo-6-fluoro-1H-indole

Cat. No.: B122611

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H5BrFN represents a diverse group of structural isomers, with the
bromofluoro-substituted indole scaffold being of significant interest in medicinal chemistry and
drug development. This technical guide provides an in-depth overview of the nomenclature,
physicochemical properties, and synthesis of key bromofluoroindole isomers. The indole core is
a privileged structure in pharmacology, and its halogenated derivatives are pivotal
intermediates in the synthesis of a wide array of bioactive molecules, including potential
antiviral, anti-inflammatory, and anticancer agents.

IUPAC Nomenclature and Synonyms of C8H5BrFN
Isomers

The chemical formula C8H5BrFN can correspond to numerous isomers depending on the
substitution pattern of the bromine and fluorine atoms on the indole ring. This guide will focus
on three prominent and commercially available isomers: 4-bromo-6-fluoro-1H-indole, 6-
bromo-4-fluoro-1H-indole, and 7-bromo-4-fluoro-1H-indole.

Table 1: IUPAC Names and Synonyms of Selected Bromofluoroindole Isomers
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IUPAC Name Synonyms CAS Number

4-Bromo-6-fluoro-1H-indole 4-Bromo-6-fluoroindole 885520-70-7

6-Bromo-4-fluoro indole, 6-
6-Bromo-4-fluoro-1H-indole 885520-59-2
Bromo-4-fluoroindole

7-BROMO-4-
7-Bromo-4-fluoro-1H-indole FLUOROINDOLE, 4-FLUORO- 292636-09-0
7-BROMOINDOLE

Physicochemical and Computed Properties

Understanding the physicochemical properties of these isomers is crucial for their application in
synthesis and drug design. The following table summarizes key quantitative data for the
selected bromofluoroindoles.

Table 2: Physicochemical and Computed Properties of Selected Bromofluoroindole Isomers
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4-Bromo-6-fluoro-

6-Bromo-4-fluoro-

7-Bromo-4-fluoro-

Property ) . .

1H-indole 1H-indole 1H-indole
Molecular Weight 214.03 g/mol 214.03 g/mol 214.037 g/mol
Molecular Formula C8H5BrFN C8H5BrFN C8H5BrFN
Boiling Point ]

_ Not Available 315.1+22.0 °C 314.24+22.0 °C

(Predicted)
Density (Predicted) Not Available 1.750+0.06 g/cm3 1.750+0.06 g/cm3
pKa (Predicted) Not Available 15.47+0.30 14.73+0.30

Solid or semi-solid or Off-white to light White to light brown
Appearance

liquid

brown Solid

Solid

Storage Temperature

Sealed in dry, room

temperature

Inert atmosphere, 2-
8°C

Under inert gas
(nitrogen or Argon) at
2-8°C

InChl Key

DMOWKZSCECYXSE
-UHFFFAOYSA-N

VTODDAKQRGKCGF
-UHFFFAOYSA-N

PRXUTIXCOBFMMM-
UHFFFAOYSA-N

Experimental Protocols: Synthesis of

Bromofluoroindoles

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. The

Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely

employed methods for preparing indole derivatives.

Leimgruber-Batcho Indole Synthesis

This method is particularly effective for the preparation of 4-7 substituted indoles due to its

cost-effectiveness, mild reaction conditions, and high yields. The general workflow involves the

reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed

by reductive cyclization to yield the indole.
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Starting Materials
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Reduction (e.g., Raney Ni, HZNNH2-H20
»-| Enamine or Fe/AcOH), 50-100°C >m
N,N-Dimethylformamide
dimethyl acetal (DMFDMA)

Click to download full resolution via product page

A generalized workflow for the Leimgruber-Batcho indole synthesis.

Experimental Protocol for the Synthesis of 4-Bromo-6-fluoro-1H-indole:
This protocol is adapted from established Leimgruber-Batcho synthesis procedures.

e Enamine Formation: A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-
dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in DMF is heated to 120°C.
The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion,
the mixture is concentrated under reduced pressure. The resulting intermediate, a 2-nitro-4-
bromo-6-fluoro-B-pyrrolidinostyrene derivative, is precipitated by the addition of methanol,
filtered, and dried.

¢ Reductive Cyclization: The crude enamine intermediate is dissolved in a mixture of methanol
and tetrahydrofuran (THF). Raney nickel is added, and the mixture is cooled to 0°C.
Hydrazine monohydrate is then added dropwise. The reaction is stirred for several hours at

room temperature.

o Work-up and Purification: After the reaction is complete, the mixture is filtered through
diatomaceous earth, and the filter cake is washed with ethyl acetate. The combined filtrates
are concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 4-bromo-6-
fluoro-1H-indole.
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Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a
phenylhydrazine with an aldehyde or ketone.

Experimental Protocol for the Synthesis of 6-Bromo-4-fluoro-1H-indole:
The following protocol is based on a patented synthesis method.

o Enamine Formation: 4-bromo-2-fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide
diisopropyl acetal and triethylamine in anhydrous DMF at 130°C for 2 hours.

e Reductive Cyclization: The solvent is removed under reduced pressure, and the residue is
dissolved in a mixture of toluene and acetic acid. Iron powder and silica are added, and the
mixture is heated to 100°C with vigorous stirring for 30 minutes.

o Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and
filtered. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate,
agueous sodium thiosulfate, and brine. The organic layer is dried over sodium sulfate and
concentrated. The residue is purified by flash column chromatography to afford 6-bromo-4-
fluoro-1H-indole.

Synthesis of 7-Bromo-4-fluoro-1H-indole via Grignard
Reaction

An alternative approach for the synthesis of certain indole isomers involves the use of
organometallic reagents.

Experimental Protocol for the Synthesis of 7-Bromo-4-fluoro-1H-indole:

e Reaction Setup: 2-bromo-5-fluoronitrobenzene is dissolved in anhydrous THF and cooled to
-45°C under a nitrogen atmosphere.

o Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise,
maintaining the temperature below -40°C. The reaction is stirred for 30 minutes at -40°C.
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e Quenching and Extraction: The reaction is quenched with saturated aqueous ammonium
chloride. The mixture is extracted with ether, and the combined organic phases are washed
with brine, dried over anhydrous sodium sulfate, and concentrated.

 Purification: The crude product is purified by silica gel column chromatography (eluent: hept

 To cite this document: BenchChem. [Navigating the Isomeric Landscape of C8H5BrFN: A
Technical Guide to Bromofluoroindoles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122611#c8h5brfn-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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